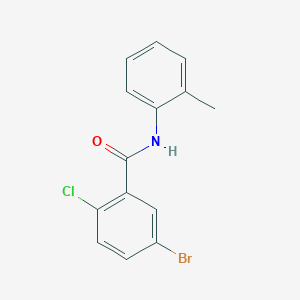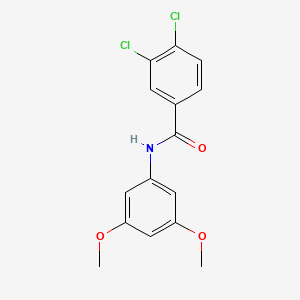![molecular formula C19H16N6 B5716292 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as PTIO, is a well-known nitric oxide (NO) scavenger. It has been widely used in scientific research as a tool to investigate the role of NO in various physiological and pathological processes.
Mécanisme D'action
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone acts as a NO scavenger by reacting with NO to form a stable nitroxyl radical. This reaction effectively removes NO from biological systems, allowing researchers to investigate the effects of NO on cellular processes.
Biochemical and Physiological Effects:
NO is an important signaling molecule that plays a role in various physiological and pathological processes. The scavenging of NO by this compound can be used to investigate the effects of NO on these processes. For example, this compound has been used to investigate the role of NO in cardiovascular function, inflammation, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its specificity for NO. This compound does not react with other reactive oxygen species or nitrogen species, allowing researchers to specifically investigate the effects of NO. However, this compound has a relatively short half-life in biological systems, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in scientific research. One direction is the investigation of the role of NO in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound could be used to investigate the effects of NO on neuronal function and survival in these diseases. Another direction is the investigation of the role of NO in aging and age-related diseases. This compound could be used to investigate the effects of NO on cellular senescence and age-related diseases, such as cancer and cardiovascular disease.
In conclusion, this compound is a powerful tool for investigating the role of NO in various physiological and pathological processes. Its specificity for NO makes it a valuable tool for researchers, although its short half-life can limit its use in certain experiments. There are many future directions for the use of this compound in scientific research, and its use will undoubtedly continue to provide valuable insights into the role of NO in health and disease.
Méthodes De Synthèse
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized by the reaction of 4-phenyl-3-buten-2-one with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of acetic acid and acetic anhydride. The reaction proceeds under reflux conditions for several hours, and the product can be obtained by filtration and recrystallization.
Applications De Recherche Scientifique
4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been widely used in scientific research as a tool to investigate the role of NO in various physiological and pathological processes. The scavenging of NO by this compound can be used to determine the concentration of NO in biological samples, as well as to investigate the effects of NO on various cellular processes.
Propriétés
IUPAC Name |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6/c1-13(11-12-14-7-3-2-4-8-14)22-24-19-21-18-17(23-25-19)15-9-5-6-10-16(15)20-18/h2-12H,1H3,(H2,20,21,24,25)/b12-11+,22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWILZOLLWFSWCD-JQLZVUEQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)

![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)


![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)




![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)